molecular formula C6H10O B6153559 4-methylpent-4-enal CAS No. 3973-43-1

4-methylpent-4-enal

Cat. No.: B6153559
CAS No.: 3973-43-1
M. Wt: 98.1
InChI Key:
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Description

4-Methylpent-4-enal is an organic compound with the molecular formula C6H10O. It is an aldehyde with a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpent-4-enal can be synthesized through several methods. One common method involves the reaction of 2-methylpent-4-en-1-ol with oxalyl chloride and dimethyl sulfoxide in dichloromethane at -60°C, followed by treatment with triethylamine at room temperature . Another method involves the use of diisobutylaluminum hydride (DIBAL) in toluene, added to a solution of the precursor compound in dichloromethane at -78°C, and then warmed to 0°C and stirred for 2 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methylpent-4-enoic acid.

    Reduction: 4-Methylpent-4-en-1-ol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-Methylpent-4-enal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylpent-4-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can further undergo various transformations. Its double bond allows it to participate in addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpent-2-enal
  • 3-Methylbut-2-enal
  • 2-Methylpent-2-enal

Uniqueness

4-Methylpent-4-enal is unique due to its specific structure, which includes both an aldehyde group and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

3973-43-1

Molecular Formula

C6H10O

Molecular Weight

98.1

Purity

95

Origin of Product

United States

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